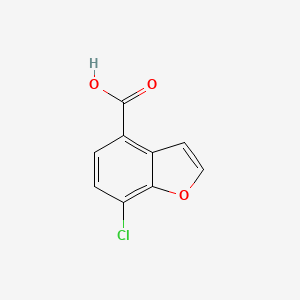7-Chlorobenzofuran-4-carboxylic acid
CAS No.: 1038509-42-0
Cat. No.: VC4569959
Molecular Formula: C9H5ClO3
Molecular Weight: 196.59
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1038509-42-0 |
|---|---|
| Molecular Formula | C9H5ClO3 |
| Molecular Weight | 196.59 |
| IUPAC Name | 7-chloro-1-benzofuran-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H5ClO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-4H,(H,11,12) |
| Standard InChI Key | GVOZOHSZUJYIQL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1C(=O)O)C=CO2)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
7-Chlorobenzofuran-4-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, which are fused benzene and furan rings. The chlorine atom at the 7-position and the carboxylic acid group at the 4-position introduce distinct electronic and steric effects. Key identifiers include:
The planar benzofuran system facilitates π-π interactions, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility modulation in drug formulations.
Physicochemical Properties
Limited solubility data are available, but the carboxylic acid moiety suggests pH-dependent solubility, with improved dissolution in alkaline conditions. The compound’s melting point, boiling point, and partition coefficient (logP) remain undocumented in public sources, though analogues in the benzofuran family typically exhibit logP values between 2.0 and 3.5, indicating moderate lipophilicity.
Synthesis and Manufacturing
Advanced Methodologies
Recent patents describe optimized pathways for structurally related compounds. For example, CN110818661B discloses a three-step process for synthesizing 4-amino-5-halogenobenzofuran-7-carboxylic acids, which could be adapted for 7-chlorobenzofuran-4-carboxylic acid :
-
Halogenation: 4-protected amino-2-hydroxybenzoic acid esters react with NCS or N-bromosuccinimide (NBS) to introduce halogens at the 3- and 5-positions.
-
Coupling: Intermediate dihalo compounds undergo Pd-catalyzed coupling with trialkylacetylenes to form the benzofuran core.
-
Deprotection/Hydrolysis: Removal of protecting groups yields the final carboxylic acid .
This method achieves yields exceeding 80% by minimizing side reactions through precise temperature control and catalytic systems involving [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride .
Pharmaceutical and Industrial Applications
Drug Discovery
Benzofuran derivatives are explored for antimicrobial, anti-inflammatory, and anticancer activities. While direct studies on 7-chlorobenzofuran-4-carboxylic acid are sparse, its structural similarity to active compounds suggests potential as:
-
5-HT4 Receptor Agonists: Analogues like 4-amino-5-halogenobenzofuran-7-carboxylic acids act on serotonin receptors, indicating utility in gastrointestinal and neurological disorders .
-
Enzyme Inhibitors: The carboxylic acid group may chelate metal ions in enzyme active sites, a mechanism exploited in matrix metalloproteinase (MMP) inhibitors.
Chemical Intermediates
The compound serves as a precursor for more complex molecules. For example, its ester derivatives could be used in polymer chemistry, while the chlorine atom allows further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).
Regulatory and Environmental Considerations
Environmental Impact
Ecotoxicity data are unavailable, but benzofuran derivatives generally exhibit low biodegradability and may persist in aquatic systems. Disposal should follow local regulations, with incineration being the preferred method to avoid groundwater contamination .
Recent Advances and Future Directions
Process Optimization
Efforts to enhance synthetic efficiency continue, with microwave-assisted synthesis and flow chemistry emerging as promising approaches to reduce reaction times and improve yields .
Biological Screening
Ongoing studies aim to elucidate the compound’s pharmacokinetic and pharmacodynamic profiles, particularly its bioavailability and metabolic stability in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume